![molecular formula C7H6ClN3 B2476718 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine CAS No. 83472-67-7](/img/structure/B2476718.png)

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

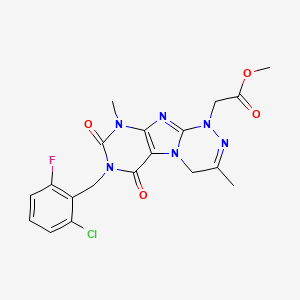

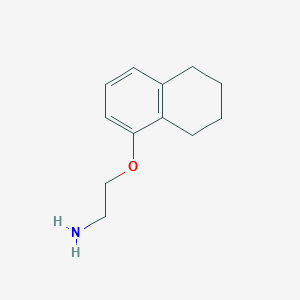

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a compound that has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors which display antimicrobial activity . It is also used as highly selective CYP3A4 inhibitors .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular formula of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is C6H4ClN3 . The imidazopyridines comprised an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a beige to light orange solid .Scientific Research Applications

Molecular Structure and Vibrational Energy Analysis

Research on the molecular structure and vibrational energy levels of derivatives of imidazo[4,5-b]pyridine, including 7-methyl derivatives, has been conducted using density functional theory (DFT) and X-ray data. These studies provide insights into the molecular conformation, bond lengths, and angles, as well as the presence of hydrogen bonds in these compounds (Lorenc et al., 2008).

Halogenation and Chemical Reactivity

Investigations into the halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives, including N-methyl-substituted derivatives, have shown the formation of various chlorinated and brominated compounds. These studies are significant for understanding the chemical reactivity and potential applications of these compounds in different fields (Yutilov et al., 2005).

Synthesis of Novel Derivatives

Research has focused on synthesizing new imidazo[4,5-b]pyridine derivatives, exploring their potential applications. This includes the development of compounds with various substituents and investigating their bioactivity, which can be critical for pharmaceutical and chemical research (Bukowski et al., 2012).

Exploration of Antimicrobial and Anticancer Properties

Several studies have synthesized novel imidazo[4,5-b]pyridine derivatives and tested them for antimicrobial and anticancer activities. This highlights the potential use of these compounds in developing new therapeutic agents (Banda et al., 2016).

Synthesis of 5,7-Disubstituted Derivatives

The synthesis of 5,7-disubstituted imidazo[4,5-b]pyridines, including derivatives with various functional groups, has been achieved. This research is significant for the development of new chemical entities with potential application in various fields (Schelling & Salemink, 2010).

Corrosion Inhibition Studies

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors on mild steel. This application is important for industrial purposes, where corrosion prevention is critical (Saady et al., 2021).

Anti-HBV Activity Evaluation

The design and synthesis of imidazo[4,5-b]pyridines for anti-HBV (Hepatitis B virus) activity demonstrate the pharmaceutical applications of these compounds. This research contributes significantly to the development of new antiviral agents (Gerasi et al., 2020).

Safety And Hazards

When handling 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

7-chloro-1-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLKVLGCQWNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=CC(=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)

![1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)

![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)